2-({[1-Hydroxy-2-(methylsulfinyl)cyclohexyl]methyl}sulfanyl)-4-phenyl-6-(thiophen-2-yl)pyridine-3-carbonitrile
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Overview
Description
2-({[1-Hydroxy-2-(methylsulfinyl)cyclohexyl]methyl}sulfanyl)-4-phenyl-6-(thiophen-2-yl)pyridine-3-carbonitrile is a complex organic compound that features a unique combination of functional groups, including a hydroxy group, a sulfinyl group, a sulfanyl group, and a carbonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[1-Hydroxy-2-(methylsulfinyl)cyclohexyl]methyl}sulfanyl)-4-phenyl-6-(thiophen-2-yl)pyridine-3-carbonitrile typically involves multiple steps, starting from readily available starting materials. The key steps in the synthesis may include:
Formation of the cyclohexyl ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the sulfinyl and sulfanyl groups: These functional groups can be introduced through oxidation and substitution reactions, respectively.
Construction of the pyridine ring: This can be accomplished through condensation reactions involving suitable aldehydes or ketones.
Attachment of the phenyl and thiophen-2-yl groups: These aromatic groups can be introduced through cross-coupling reactions such as Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.
Chemical Reactions Analysis
Types of Reactions
2-({[1-Hydroxy-2-(methylsulfinyl)cyclohexyl]methyl}sulfanyl)-4-phenyl-6-(thiophen-2-yl)pyridine-3-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The hydroxy and sulfanyl groups can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: The carbonitrile group can be reduced to form primary amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions to introduce additional functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid, reducing agents such as lithium aluminum hydride or sodium borohydride, and electrophiles such as halogens or nitro compounds.
Major Products
The major products formed from these reactions depend on the specific conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the carbonitrile group can yield primary amines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive compound with applications in drug discovery and development.
Medicine: It could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Industry: It may find applications in the development of new materials with unique properties.
Mechanism of Action
The mechanism by which 2-({[1-Hydroxy-2-(methylsulfinyl)cyclohexyl]methyl}sulfanyl)-4-phenyl-6-(thiophen-2-yl)pyridine-3-carbonitrile exerts its effects would depend on its specific interactions with molecular targets. Potential molecular targets could include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s unique combination of functional groups may allow it to interact with multiple targets, leading to a range of biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-({[1-Hydroxy-2-(methylsulfinyl)cyclohexyl]methyl}sulfanyl)-4-phenyl-6-(thiophen-2-yl)pyridine-3-carbonitrile include:
- 2-({[1-Hydroxy-2-(methylsulfinyl)cyclohexyl]methyl}sulfanyl)-6-(4-methoxyphenyl)-4-phenylnicotinonitrile
- Thiophene derivatives
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in various fields. Its ability to undergo multiple types of chemical reactions and its potential bioactivity make it a valuable compound for further research and development.
Properties
Molecular Formula |
C24H24N2O2S3 |
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Molecular Weight |
468.7 g/mol |
IUPAC Name |
2-[(1-hydroxy-2-methylsulfinylcyclohexyl)methylsulfanyl]-4-phenyl-6-thiophen-2-ylpyridine-3-carbonitrile |
InChI |
InChI=1S/C24H24N2O2S3/c1-31(28)22-11-5-6-12-24(22,27)16-30-23-19(15-25)18(17-8-3-2-4-9-17)14-20(26-23)21-10-7-13-29-21/h2-4,7-10,13-14,22,27H,5-6,11-12,16H2,1H3 |
InChI Key |
KXSNCHSJSCYGPI-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)C1CCCCC1(CSC2=C(C(=CC(=N2)C3=CC=CS3)C4=CC=CC=C4)C#N)O |
Origin of Product |
United States |
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